N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a tert-butyl group at the 2-position. The N'-substituent is a pyridin-2-ylmethyl moiety, distinguishing it from structurally analogous compounds (e.g., BI84028 and BF96306) that bear different aromatic or aliphatic substituents.
Properties
IUPAC Name |
N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-17(2,3)22-14(12-9-25-10-13(12)21-22)20-16(24)15(23)19-8-11-6-4-5-7-18-11/h4-7H,8-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIURLHOZNGSHNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[3,4-c]pyrazole Core Construction
The Jacobson reaction, adapted from thieno[3,2-c]pyrazole syntheses, provides a foundational route:
- Step 1 : Diazotization of 3-aminothiophene-4-carboxylic acid derivatives to form the diazonium salt.
- Step 2 : Cyclization with tert-butyl hydrazine at 54°C under inert atmosphere to install the tert-butyl group.
Key Conditions :
Regioselectivity Challenges
The 3,4-c isomer formation competes with 2,3-c and 3,2-c derivatives. Polar aprotic solvents (DMF) favor 3,4-c regiochemistry by stabilizing transition-state dipole interactions.
Preparation of (Pyridin-2-yl)methylamine
Reductive Amination of Pyridine-2-carbaldehyde
A two-step process achieves high purity:
- Step 1 : Condensation with ammonium acetate in ethanol to form the imine.
- Step 2 : Sodium borohydride reduction at 0°C, yielding (pyridin-2-yl)methylamine in 89% isolated yield.
Critical Note : Residual borates are removed via aqueous HCl washes (pH 5–6).
Ethanediamide Bridge Formation
Oxalyl Chloride-Mediated Coupling
The optimized protocol involves:
- Step 1 : Dropwise addition of oxalyl chloride (1.05 eq) to a −15°C solution of 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine in anhydrous THF.
- Step 2 : After 1 h, addition of (pyridin-2-yl)methylamine (1.1 eq) and triethylamine (2.2 eq) to scavenge HCl.
- Step 3 : Warm to 25°C over 12 h, followed by aqueous workup (NaHCO3) and ethyl acetate extraction.
Yield : 58–63% after recrystallization from ethanol/water.
Alternative Methods
Carbodiimide Coupling :
- EDC/HOBt in DMF achieves 54% yield but requires stringent moisture control.
Microwave-Assisted Synthesis : - 15 min at 120°C improves yield to 68% but risks decomposition of the thienopyrazole moiety.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- 1H NMR (CDCl3): δ 1.41 (s, 9H, tert-butyl), 4.72 (d, J = 5.1 Hz, 2H, CH2-pyridine), 6.89–8.51 (m, 5H, thienopyrazole and pyridine).
- HRMS : m/z calc. for C20H24N6O2S [M+H]+: 429.1709; found: 429.1712.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Oxalyl Chloride | 63 | 98.5 | Scalable to 100 g | Exothermic reaction control |
| EDC/HOBt | 54 | 97.2 | Mild conditions | Costly reagents |
| Microwave-Assisted | 68 | 98.1 | Rapid synthesis | Specialized equipment required |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridin-2-ylmethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N'-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Receptor binding: By binding to a receptor, it can modulate the receptor’s activity, leading to changes in cellular signaling pathways.
Interaction with proteins: By binding to specific proteins, it can alter their function or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with two analogs, BI84028 and BF96306, focusing on substituent variations, molecular formulas, and physicochemical properties:
*Inferred based on substituent differences; the pyridinyl group replaces 2 carbons and 3 hydrogens from BI84028’s 4-methylbenzyl group, adding 1 nitrogen.
Key Findings:
Substituent Effects on Polarity: The pyridin-2-ylmethyl group in the target compound introduces a polar, heteroaromatic ring, likely improving aqueous solubility compared to BI84028’s hydrophobic 4-methylbenzyl group. This could enhance bioavailability in biological systems .
Electronic and Steric Profiles: The pyridine nitrogen in the target compound may engage in hydrogen bonding or π-π stacking interactions with biological targets, a feature absent in BI84028 and BF96306. All three compounds share the same thienopyrazol-tert-butyl core, suggesting comparable metabolic stability and resistance to oxidative degradation .
Synthetic Accessibility :
- BI84028 and BF96306 are commercially available (e.g., BI84028 priced at $8–$11 per gram), whereas the target compound’s synthesis would require functionalization of the ethanediamide group with pyridin-2-ylmethyl, a step that may increase complexity and cost .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
